6-Bromo-3-(chloromethyl)isoquinoline
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Overview
Description
6-Bromo-3-(chloromethyl)isoquinoline is an organic compound with the molecular formula C10H7BrClN. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)isoquinoline typically involves the bromination and chloromethylation of isoquinoline derivatives. One common method includes the bromination of 3-(chloromethyl)isoquinoline using bromine in the presence of a suitable solvent such as acetonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chloromethylation reactions under controlled conditions to ensure high yield and purity. These methods may utilize automated reactors and continuous flow systems to optimize reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(chloromethyl)isoquinoline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different isoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation and reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
6-Bromo-3-(chloromethyl)isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-(chloromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromoisoquinoline: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloromethylisoquinoline:
Uniqueness
6-Bromo-3-(chloromethyl)isoquinoline is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds .
Properties
Molecular Formula |
C10H7BrClN |
---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-3-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H,5H2 |
InChI Key |
ARLVTCTYHDVKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CCl |
Origin of Product |
United States |
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